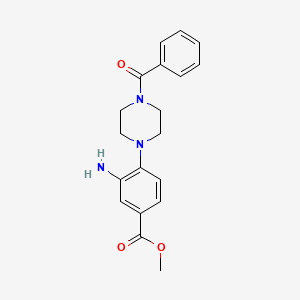

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C19H21N3O3 . It is related to other compounds such as “Methyl 4-(piperazin-1-yl)benzoate” and “Methyl 4-(4-Acetylpiperazin-1-yl)benzoate” which have similar structures .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate” consists of a benzoyl piperazine moiety attached to a methyl 3-amino benzoate moiety . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications

In the field of polymer science, a study by Guillaneuf et al. (2010) introduced a compound related to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate as a photoiniferter for nitroxide-mediated photopolymerization (NMP2). This study highlighted its utility in generating polymers with controlled structures under UV light, demonstrating a novel approach to polymer synthesis with potential applications in material science and engineering (Guillaneuf et al., 2010).

Medicinal Chemistry and Drug Design

Within medicinal chemistry, compounds structurally similar to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate have been explored for their potential as therapeutics. For instance, research by Collins et al. (1998) explored derivatives for their activity as PPARgamma agonists, indicating their significance in developing treatments for conditions like diabetes and obesity (Collins et al., 1998). Moreover, a study by Minegishi et al. (2015) found that certain indenopyrazoles, chemically related to Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate, act as tubulin polymerization inhibitors, showcasing potential in cancer therapy (Minegishi et al., 2015).

Organic Synthesis and Chemical Biology

In organic synthesis, the manipulation and functionalization of compounds like Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate are crucial for the development of novel heterocyclic compounds with potential biological activities. A study by Shah et al. (2014) demonstrated the synthesis of novel arylazopyrazolones with significant antimicrobial activity, indicating the role of similar compounds in generating new antimicrobials (Shah, 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imatinib, have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

Based on the structural similarity to other piperazine compounds, it can be hypothesized that it may interact with its targets through the formation of hydrogen bonds .

Eigenschaften

IUPAC Name |

methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-25-19(24)15-7-8-17(16(20)13-15)21-9-11-22(12-10-21)18(23)14-5-3-2-4-6-14/h2-8,13H,9-12,20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULMHFSDCFJTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)